molecular formula C16H17NOS B11064610 4-methoxy-N-(2-phenylethyl)benzenecarbothioamide

4-methoxy-N-(2-phenylethyl)benzenecarbothioamide

Cat. No.: B11064610
M. Wt: 271.4 g/mol
InChI Key: OTSVYPPHGQAORZ-UHFFFAOYSA-N
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Description

4-METHOXY-N-(2-PHENYLETHYL)BENZENE-1-CARBOTHIOAMIDE is an organic compound with a complex structure

Preparation Methods

The synthesis of 4-METHOXY-N-(2-PHENYLETHYL)BENZENE-1-CARBOTHIOAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoyl chloride with 2-phenylethylamine in the presence of a base to form the intermediate 4-methoxy-N-(2-phenylethyl)benzamide. This intermediate is then treated with a thiolating agent such as Lawesson’s reagent to yield the final product .

Chemical Reactions Analysis

4-METHOXY-N-(2-PHENYLETHYL)BENZENE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHOXY-N-(2-PHENYLETHYL)BENZENE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-METHOXY-N-(2-PHENYLETHYL)BENZENE-1-CARBOTHIOAMIDE include:

    4-Methoxy-N-(2-phenylethyl)benzamide: Differing by the presence of a carboxamide group instead of a carbothioamide group.

    Benzene, 1-methoxy-4-(2-phenylethyl): Lacking the carbothioamide group entirely.

    Benzene, 1-methoxy-4-(2-phenylethenyl): Featuring a double bond in the phenylethyl group.

Properties

Molecular Formula

C16H17NOS

Molecular Weight

271.4 g/mol

IUPAC Name

4-methoxy-N-(2-phenylethyl)benzenecarbothioamide

InChI

InChI=1S/C16H17NOS/c1-18-15-9-7-14(8-10-15)16(19)17-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,19)

InChI Key

OTSVYPPHGQAORZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=S)NCCC2=CC=CC=C2

Origin of Product

United States

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